molecular formula C19H18N4O2S2 B11019275 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide

Cat. No.: B11019275
M. Wt: 398.5 g/mol
InChI Key: XEFFXKPXHQAPFE-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide is a complex organic compound that features a unique combination of thienopyrimidine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups.

    Reduction: Reduction reactions can target the thienopyrimidine core and the indole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thienopyrimidine and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully reduced thienopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in molecular docking studies as an inhibitor of various enzymes and receptors .

Medicine

Medicinally, the compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new drugs .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide apart is its unique combination of thienopyrimidine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C19H18N4O2S2/c1-10-11(2)27-19-17(10)18(25)22-15(23-19)8-26-9-16(24)21-13-3-4-14-12(7-13)5-6-20-14/h3-7,20H,8-9H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

XEFFXKPXHQAPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC4=C(C=C3)NC=C4)C

Origin of Product

United States

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